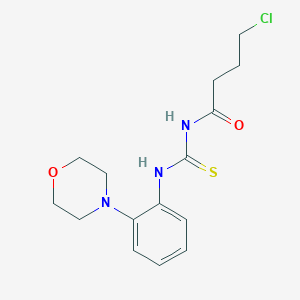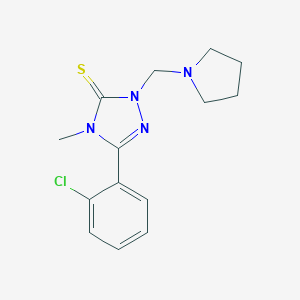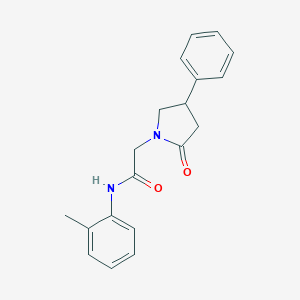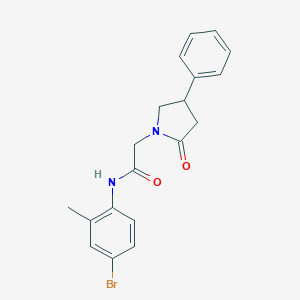
N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as Morinamide, and it belongs to the class of thiourea derivatives. It has a molecular formula of C16H23ClN2O2S and a molecular weight of 356.89 g/mol.
作用機序
The mechanism of action of Morinamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, Morinamide disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, Morinamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Morinamide has also been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
One of the significant advantages of Morinamide is its potent anticancer activity, which makes it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water, which makes it difficult to work with in aqueous solutions. Additionally, the compound is relatively unstable and can degrade over time, which requires careful storage and handling.
将来の方向性
There are several potential future directions for research involving Morinamide. One area of interest is the development of new formulations of the compound that address its solubility and stability limitations. Another potential direction is the investigation of the compound's mechanism of action in more detail, which could lead to the development of new cancer treatments. Additionally, the compound's anti-inflammatory and antimicrobial activities could be further explored for the development of new drugs for these indications.
Conclusion:
In conclusion, N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has significant potential for scientific research. Its potent anticancer activity, anti-inflammatory, and antimicrobial properties make it a valuable tool for various fields of research. While the compound has some limitations, there are several potential future directions for research involving Morinamide.
合成法
The synthesis of Morinamide involves the reaction between 2-morpholin-4-ylphenylamine and 4-chlorobutanoyl isothiocyanate in the presence of a base. The reaction takes place in anhydrous conditions, and the product is obtained after purification using column chromatography.
科学的研究の応用
Morinamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Morinamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death.
特性
分子式 |
C15H20ClN3O2S |
|---|---|
分子量 |
341.9 g/mol |
IUPAC名 |
4-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H20ClN3O2S/c16-7-3-6-14(20)18-15(22)17-12-4-1-2-5-13(12)19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H2,17,18,20,22) |
InChIキー |
STJFWJQRRTWQBP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)

![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)

